Cas no 1241559-75-0 (4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide)

4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a fluorophenyl and propargylamine moiety. Its structural design incorporates a fluorinated aromatic ring, enhancing electronic properties and potential binding affinity in biological systems. The propargyl group offers versatility for further functionalization via click chemistry, making it valuable in medicinal chemistry and drug discovery. The benzamide scaffold is known for its stability and pharmacological relevance, suggesting potential applications as an intermediate in the synthesis of bioactive molecules. This compound's well-defined structure and functional groups make it suitable for research in targeted therapeutics and molecular probe development.
4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide structure
1241559-75-0 structure
Product name:4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
CAS No:1241559-75-0
MF:C18H17FN2O
Molecular Weight:296.338787794113
CID:5981209
PubChem ID:47083071

4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide 化学的及び物理的性質

名前と識別子

    • AKOS034688412
    • 4-({[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
    • 1241559-75-0
    • EN300-26622562
    • Z909862782
    • 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
    • インチ: 1S/C18H17FN2O/c1-2-11-21(13-15-5-9-17(19)10-6-15)12-14-3-7-16(8-4-14)18(20)22/h1,3-10H,11-13H2,(H2,20,22)
    • InChIKey: MHFMKBIDAIAAHI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN(CC#C)CC1C=CC(C(N)=O)=CC=1

計算された属性

  • 精确分子量: 296.13249133g/mol
  • 同位素质量: 296.13249133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 401
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 46.3Ų

4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26622562-0.05g
4-({[(4-fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide
1241559-75-0 95.0%
0.05g
$212.0 2025-03-20

4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide 関連文献

4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamideに関する追加情報

Research Brief on 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide (CAS: 1241559-75-0)

4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide (CAS: 1241559-75-0) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a fluorophenyl group and a propargylamine moiety, has been investigated for its potential applications in drug discovery and development. Recent studies have explored its pharmacological properties, mechanism of action, and therapeutic potential, particularly in the context of neurological disorders and cancer.

The compound's structure suggests it may act as a modulator of specific biological targets, such as enzymes or receptors, due to its ability to form hydrogen bonds and engage in hydrophobic interactions. Preliminary research indicates that 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide exhibits promising activity in vitro, with studies highlighting its inhibitory effects on certain kinase pathways implicated in cancer cell proliferation. Additionally, its propargylamine moiety has been linked to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Recent advancements in synthetic chemistry have enabled the efficient production of this compound, facilitating its use in high-throughput screening and structure-activity relationship (SAR) studies. Researchers have employed computational modeling and molecular docking techniques to predict its binding affinity and selectivity for various biological targets. These efforts have provided valuable insights into the compound's potential as a lead molecule for the development of novel therapeutics.

Despite its promising attributes, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide. Current research is focused on addressing issues such as bioavailability, metabolic stability, and off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development, with the goal of identifying derivatives with improved efficacy and safety profiles.

In conclusion, 4-({[(4-Fluorophenyl)methyl](prop-2-yn-1-yl)amino}methyl)benzamide represents a compelling area of research in the chemical biology and medicinal chemistry fields. Its unique structural features and preliminary biological activity make it a promising candidate for further exploration. Continued investigation into its mechanism of action and therapeutic potential will be critical in determining its viability as a drug candidate. This research brief underscores the importance of interdisciplinary collaboration and innovative approaches in advancing the development of novel small-molecule therapeutics.

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